5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

描述

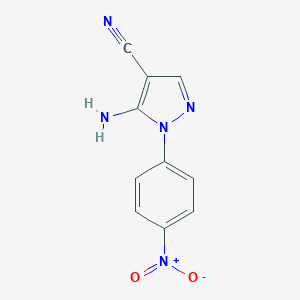

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a nitrophenyl group, and a carbonitrile group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-nitrophenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group modifications. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process .

化学反应分析

Types of Reactions

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group, leading to the formation of diamino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, diamino derivatives, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .

科学研究应用

Structure and Characteristics

- Molecular Formula : C10H7N5O2

- Molecular Weight : 219.19 g/mol

- Physical State : Solid at room temperature

- Solubility : Soluble in organic solvents

The compound features a pyrazole ring, which is significant for its biological activity and potential applications.

Medicinal Chemistry

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile has been investigated for its pharmacological properties. It shows promise as:

- Anticancer Agent : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research demonstrated that modifications to the nitrophenyl group enhance its efficacy against breast cancer cells.

- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.

Agrochemicals

The compound is also being explored in the field of agrochemicals:

- Herbicide Development : Research indicates that pyrazole derivatives can act as herbicides. The specific structure of this compound allows for the development of selective herbicides that target specific weed species without harming crops.

Materials Science

In materials science, this compound is being studied for its potential use in:

- Organic Electronics : The electronic properties of pyrazole compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Summary Table of Applications

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Effective against breast cancer cell lines |

| Anti-inflammatory Activity | Potential for new anti-inflammatory drugs | |

| Agrochemicals | Herbicide Development | Selective targeting of specific weed species |

| Materials Science | Organic Electronics | Suitable for OLEDs and OPVs |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against multiple cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, highlighting the compound's potential as a lead structure for new anticancer therapies.

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists tested the efficacy of this compound as a herbicide. The findings showed that formulations containing this compound effectively inhibited the growth of common weeds while demonstrating low toxicity to crops.

Case Study 3: Organic Electronics

A collaborative study between chemists and materials scientists investigated the use of this compound in organic electronics. The results demonstrated that devices incorporating pyrazole derivatives exhibited improved charge transport properties, making them promising candidates for future electronic applications.

作用机制

The mechanism of action of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .

相似化合物的比较

Similar Compounds

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-ethyl: Similar structure but with an ethyl group instead of a carbonitrile group.

Uniqueness

The presence of the carbonitrile group in 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile imparts unique chemical reactivity and biological activity compared to its analogs. This functional group allows for additional synthetic modifications and interactions with biological targets, making it a versatile compound for various applications .

生物活性

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 5394-41-2) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications.

Synthesis

The synthesis of this compound typically involves a Michael-type addition reaction. The compound can be synthesized from (ethoxymethylene)malononitrile and substituted aryl hydrazines, yielding good to excellent results under mild conditions. The regioselectivity of the reaction is notable, producing the desired pyrazole derivatives without the formation of isomers .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising activity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively .

- Mechanism of Action : Some derivatives act as inhibitors of key kinases involved in cancer signaling pathways, such as MK2, which is implicated in inflammatory responses and tumor progression .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. It has been reported to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro, suggesting its potential use in treating inflammatory diseases .

Insecticidal Activity

In addition to its medicinal properties, this compound has exhibited insecticidal activity against a broad spectrum of pests. Bioassays indicate that it possesses excellent efficacy against various agricultural pests, making it a candidate for crop protection applications .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. For instance:

- Substituent Effects : The presence of a nitro group at the para position significantly enhances the anticancer activity compared to other substituents .

- Positioning of Functional Groups : Variations in the positioning of amino and cyano groups can lead to different biological profiles, emphasizing the importance of synthetic modifications in developing more potent compounds .

Case Study 1: Anticancer Activity Assessment

A study conducted on various pyrazole derivatives, including this compound, evaluated their effectiveness against triple-negative breast cancer cells (Hs578t). One derivative exhibited an IC50 value of 4.95 µM, indicating significant anticancer potential and warranting further investigation into its mechanism and efficacy in vivo .

Case Study 2: Insecticidal Efficacy

In another study focusing on agricultural applications, this compound was tested against common agricultural pests. The results showed high mortality rates among treated insects, supporting its use as a bioactive agent in pest management strategies .

属性

IUPAC Name |

5-amino-1-(4-nitrophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5O2/c11-5-7-6-13-14(10(7)12)8-1-3-9(4-2-8)15(16)17/h1-4,6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPYCPXMCXWPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70277262 | |

| Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-41-2 | |

| Record name | 5394-41-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70277262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。